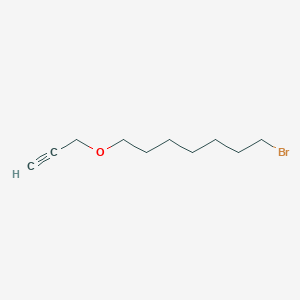
1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Vue d'ensemble
Description
“1-Bromo-7-(prop-2-yn-1-yloxy)heptane” is an organic compound with the molecular formula C10H17BrO and a molecular weight of 233.15 . It is used in scientific experiments due to its numerous potential applications in various fields of research.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a heptane chain with a bromine atom attached to the first carbon and a prop-2-yn-1-yloxy group attached to the seventh carbon .Mécanisme D'action
The mechanism of action of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is not fully understood. However, it is believed that this compound exerts its antitumor and antibacterial activities through the inhibition of specific enzymes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme that is involved in bacterial fatty acid synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit cell proliferation and migration in cancer cells. In addition, this compound has been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane is its ease of synthesis. This compound can be synthesized through a simple and efficient method using readily available starting materials. Another advantage of this compound is its versatility. This compound can be used as a reagent for the synthesis of various organic compounds, and it has potential as a lead compound for the development of new drugs.
One limitation of this compound is its toxicity. This compound has been found to be toxic to both cancer and normal cells, and its toxicity may limit its use in certain applications. Another limitation of this compound is its stability. This compound is sensitive to air and moisture, and its stability may be a concern in certain experimental conditions.
Orientations Futures
There are several future directions for 1-Bromo-7-(prop-2-yn-1-yloxy)heptane research. One direction is the development of this compound-based dendrimers for drug delivery applications. This compound-based dendrimers have been found to have high drug-loading capacity and low toxicity, making them promising candidates for drug delivery systems.
Another direction is the optimization of this compound derivatives for improved antitumor and antibacterial activity. This compound derivatives with modified prop-2-yn-1-yloxy groups or bromine atoms may have improved activity and selectivity against specific cancer cell lines or bacterial strains.
Finally, the mechanism of action of this compound should be further investigated to better understand its antitumor and antibacterial activities. This knowledge may lead to the development of more effective this compound-based drugs for the treatment of cancer and bacterial infections.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. This compound has potential applications in organic synthesis and medicinal chemistry, and it has been found to have antitumor and antibacterial activity. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research, including the development of this compound-based dendrimers and the optimization of this compound derivatives for improved activity.
Applications De Recherche Scientifique
1-Bromo-7-(prop-2-yn-1-yloxy)heptane has been found to have various applications in scientific research. One of its potential applications is in the field of organic synthesis. This compound can be used as a reagent for the synthesis of various organic compounds, such as alcohols, ketones, and esters. This compound can also be used as a starting material for the synthesis of other compounds, such as this compound-based dendrimers.
Another potential application of this compound is in the field of medicinal chemistry. This compound has been found to have antitumor activity against various cancer cell lines, such as MCF-7 and HepG2. This compound has also been found to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. These findings suggest that this compound has potential as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
1-bromo-7-prop-2-ynoxyheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c1-2-9-12-10-7-5-3-4-6-8-11/h1H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNGBZGOIOKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


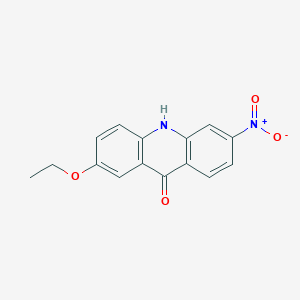
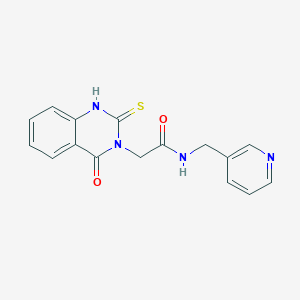
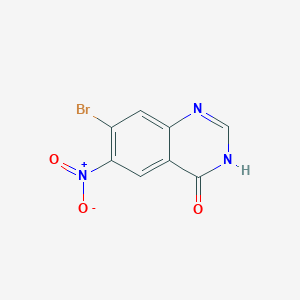
![(4-Methylbenzo[b]thiophen-3-yl)methanol](/img/structure/B3267463.png)
![(6-Methylbenzo[b]thiophen-3-yl)methanol](/img/structure/B3267470.png)
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3267478.png)
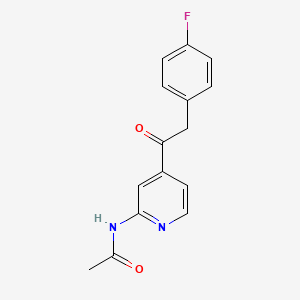
![4-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}but-2-yn-1-ol](/img/structure/B3267496.png)
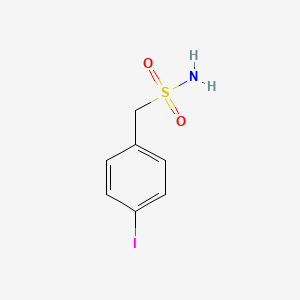

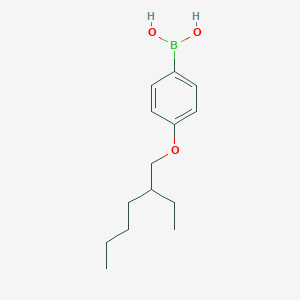

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3267555.png)